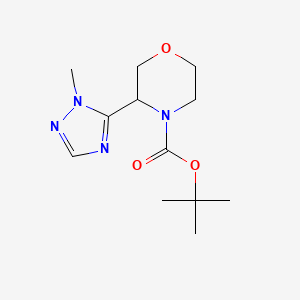

tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-methyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-5-6-18-7-9(16)10-13-8-14-15(10)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYQYIZJQMXVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301123018 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(1-methyl-1H-1,2,4-triazol-5-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301123018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803584-02-2 | |

| Record name | 4-Morpholinecarboxylic acid, 3-(1-methyl-1H-1,2,4-triazol-5-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinecarboxylic acid, 3-(1-methyl-1H-1,2,4-triazol-5-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301123018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate (CAS Number: 1342210-76-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a morpholine ring linked to a triazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N4O3, with a molecular weight of 252.32 g/mol. Its structure can be described as follows:

The compound is typically presented as a white to off-white powder and has a purity of over 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The triazole ring in this compound is believed to interfere with fungal cell wall synthesis and disrupt cellular processes .

2. Antiparasitic Effects

Studies have shown that compounds containing the triazole moiety can suppress the burden of parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. This activity is often linked to their ability to inhibit specific enzymes critical for parasite survival .

3. Binding Affinity and Selectivity

The binding affinity of this compound towards various receptors has been evaluated. For instance, modifications in similar triazole compounds have demonstrated high ligand efficiency and selectivity for specific targets involved in drug metabolism .

Case Studies and Research Findings

A number of studies have investigated the biological activity of related compounds and their implications:

Case Study 1: Antiparasitic Activity

In a study focusing on the optimization of triazole derivatives for antiparasitic activity, compounds similar to this compound showed submicromolar activity against Trypanosoma cruzi in vitro. The lead compounds exhibited favorable pharmacokinetic profiles and reduced toxicity .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of various triazole derivatives against fungal pathogens. The results indicated that certain modifications enhanced the activity significantly compared to standard antifungal agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H20N4O3 |

| Molecular Weight | 252.32 g/mol |

| Purity | >95% |

| CAS Number | 1342210-76-7 |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Significant against fungi |

| Antiparasitic | Effective against T. cruzi |

| Binding Affinity | High selectivity |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate has been investigated for its potential to inhibit the growth of various pathogens. The triazole ring is known to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes, making it a candidate for antifungal drug development.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity by modulating enzyme activity involved in cancer cell proliferation. The presence of the triazole group enhances binding affinity to specific biological targets associated with tumor growth. Future research is needed to elucidate the precise mechanisms through which this compound exerts its effects on cancer cells.

Future Research Directions

There is significant potential for further exploration of this compound in various applications:

Pharmacological Studies

Continued investigation into its pharmacological properties could lead to new therapeutic agents against fungal infections and cancers.

Agricultural Applications

Given its antimicrobial properties, this compound may also be explored as a pesticide or fungicide in agricultural settings.

Mechanistic Studies

Understanding the specific mechanisms through which this compound interacts with biological targets will be crucial for optimizing its use in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

Below is a comparative analysis of tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate with structurally related compounds:

*Full name: Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Key Findings from Comparative Analysis

Core Heterocycle Influence: Morpholine-based compounds (e.g., the target) exhibit higher polarity due to the oxygen atom, improving solubility in aqueous environments compared to piperidine or pyrrolidine analogues.

Triazole Substituent Effects :

- The 1-methyl group on the triazole (target compound) minimizes steric hindrance, allowing better access to hydrogen-bonding sites. In contrast, bulkier groups like trifluoroethyl () or tert-butyl () may restrict conformational flexibility.

- Fluorinated analogues (e.g., ) demonstrate improved metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity.

Ester Group Variations: The tert-butyl ester in the target compound enhances stability against hydrolysis compared to methyl esters (e.g., ), making it more suitable for prolonged storage or in vivo applications. Hydrochloride salts () improve water solubility, critical for intravenous formulations.

Synthetic Utility :

- The tert-butyl carboxylate group is widely used as a protecting group in multi-step syntheses, as seen in and , where it facilitates selective deprotection during functionalization.

Table: Physicochemical and Functional Comparisons

Preparation Methods

Protocol A: Sequential Functionalization

- Morpholine Protection :

- Triazole Introduction :

- Reaction of tert-butyl 3-(iodomethyl)morpholine-4-carboxylate with 1-methyl-1H-1,2,4-triazole under nucleophilic substitution conditions.

Protocol B: One-Pot Synthesis

- A modified method inspired by triazolo-piperazine synthesis:

Reagents Conditions Yield CuI (10 mol%), DIPEA, DMF, 0°C → RT 5 min reaction time ~90%

Optimization Challenges

- Purification : Early methods relied on column chromatography, but recent protocols emphasize crystallization or aqueous workups for scalability.

- Stability : The tert-butyl group enhances stability during reactions but requires acidic conditions for deprotection.

Comparative Data Table

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sequential Functionalization | High purity, controlled steps | Multi-step, time-consuming | 70–85% |

| One-Pot Synthesis | Rapid, scalable | Requires precise stoichiometry | ~90% |

Applications and Derivatives

The compound’s triazole and morpholine motifs are explored for antimicrobial and anticancer activities. Derivatives synthesized via coupling reactions (e.g., with trifluoromethyl-oxadiazole) show enhanced bioactivity.

Q & A

What are the key synthetic challenges in preparing tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step routes, including triazole ring formation, morpholine functionalization, and tert-butyl carboxylate protection. Critical challenges include:

- Triazole Synthesis: Cyclocondensation of methyl hydrazine derivatives with nitriles or thioureas under microwave irradiation (e.g., 80–120°C, DMF solvent) to ensure regioselectivity for the 1,2,4-triazole isomer .

- Morpholine Coupling: Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) require palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in anhydrous THF at 60–80°C .

- Protection/Deprotection: tert-Butyl carboxylate groups are sensitive to acidic conditions; use mild deprotection (TFA/DCM) to avoid side reactions .

Optimization: Monitor reactions via LC-MS and adjust stoichiometry (1.2–1.5 equivalents of triazole precursor) to improve yields (reported 45–65%) .

How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

Discrepancies may arise from dynamic conformational changes or crystal packing effects. To resolve:

- X-ray Crystallography: Use SHELXL for high-resolution structure determination to confirm stereochemistry and bond lengths .

- Advanced NMR: Employ 2D techniques (HSQC, NOESY) in DMSO-d₆ to identify through-space interactions and verify substituent positions .

- Computational Validation: Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) to assess conformational flexibility .

What computational strategies predict the reactivity of the triazole moiety in further functionalization?

Advanced Research Focus:

- DFT Calculations: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring. For example, the N2 position often exhibits higher reactivity in alkylation reactions .

- Molecular Docking: Simulate interactions with biological targets (e.g., PARP enzymes) to guide derivatization for enhanced binding affinity .

- Solvent Effects: Use COSMO-RS models to predict solvent compatibility (e.g., acetonitrile vs. DMF) for Suzuki-Miyaura couplings .

How does the tert-butyl group influence the compound’s stability and solubility in biological assays?

Methodological Answer:

- Stability: The tert-butyl ester acts as a protecting group, enhancing stability under basic conditions but hydrolyzing in acidic environments (e.g., lysosomal pH 4.5) .

- Solubility: LogP calculations (e.g., using PubChem data) indicate increased lipophilicity (LogP ≈ 1.8), requiring DMSO stock solutions (10 mM) for in vitro assays .

- Metabolic Studies: Use LC-HRMS to track de-esterification metabolites in microsomal assays .

What analytical techniques are critical for quantifying impurities in this compound?

Basic Research Focus:

- HPLC-PDA: Employ a C18 column (5 µm, 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA) to separate impurities (e.g., de-esterified byproducts) .

- Mass Spectrometry: HRMS (ESI+) confirms molecular ions ([M+H]⁺ m/z 253.12) and detects sulfoxide/sulfone derivatives from oxidation .

- Elemental Analysis: Verify purity (>95%) via C/H/N/O combustion analysis .

How can researchers design analogs to improve the compound’s pharmacokinetic profile?

Advanced Research Focus:

- Bioisosteric Replacement: Substitute the morpholine ring with piperazine or thiomorpholine to modulate solubility and metabolic stability .

- Prodrug Strategies: Introduce phosphate esters at the carboxylate group for enhanced aqueous solubility .

- SAR Studies: Test analogs against PARP-1/2 enzymes to correlate structural modifications (e.g., triazole substitution) with IC₅₀ values .

What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.